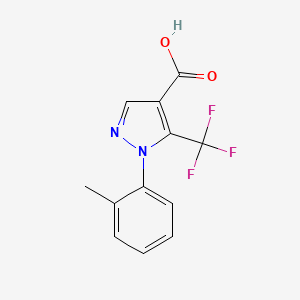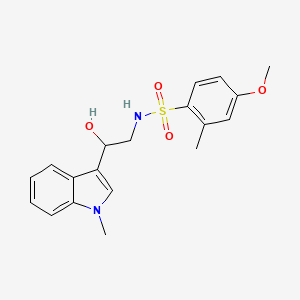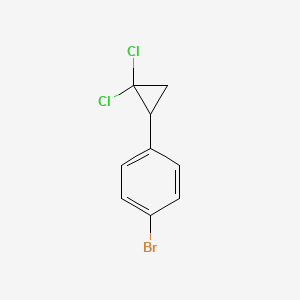
1-Bromo-4-(2,2-dichlorocyclopropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(2,2-dichlorocyclopropyl)benzene is an organic compound with the molecular formula C9H7BrCl2 It is a derivative of benzene, where a bromine atom and a 2,2-dichlorocyclopropyl group are substituted at the para position
Méthodes De Préparation
The synthesis of 1-Bromo-4-(2,2-dichlorocyclopropyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have suitable substituents for further functionalization.
Cyclopropanation: The 2,2-dichlorocyclopropyl group is introduced via a cyclopropanation reaction, often using dichlorocarbene generated in situ from chloroform and a strong base like sodium hydroxide.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperatures, solvent selection, and purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
1-Bromo-4-(2,2-dichlorocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution, forming new compounds with different functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify the existing ones.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-4-(2,2-dichlorocyclopropyl)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the modification of biological molecules, aiding in the understanding of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Bromo-4-(2,2-dichlorocyclopropyl)benzene exerts its effects depends on its interaction with molecular targets. The bromine and dichlorocyclopropyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired biological or chemical outcomes.
Comparaison Avec Des Composés Similaires
1-Bromo-4-(2,2-dichlorocyclopropyl)benzene can be compared with other similar compounds such as:
1-Bromo-2,4-dichlorobenzene: This compound has two chlorine atoms and one bromine atom on the benzene ring but lacks the cyclopropyl group, making it less sterically hindered.
1,4-Dibromo-2,5-dimethylbenzene: This compound has two bromine atoms and two methyl groups on the benzene ring, providing different electronic and steric properties.
Propriétés
IUPAC Name |
1-bromo-4-(2,2-dichlorocyclopropyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2/c10-7-3-1-6(2-4-7)8-5-9(8,11)12/h1-4,8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAICCXQHVCREBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

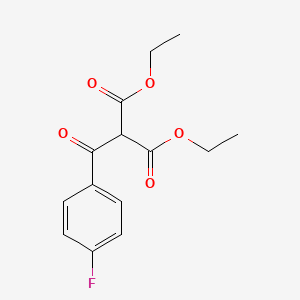
![3-[2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2736749.png)

![1-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-methyl-3-(propan-2-yl)urea](/img/structure/B2736752.png)
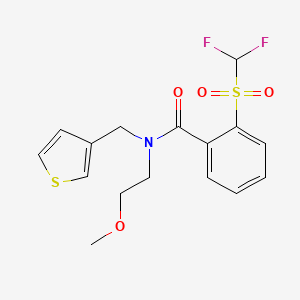
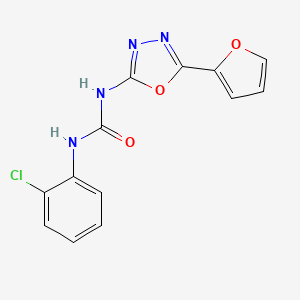
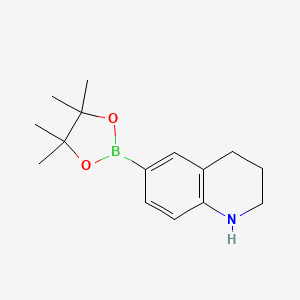
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2736762.png)
![ethyl 5-(4-nitrobenzamido)-3-[2-(4-nitrobenzoyloxy)ethoxy]-1,2-oxazole-4-carboxylate](/img/structure/B2736763.png)
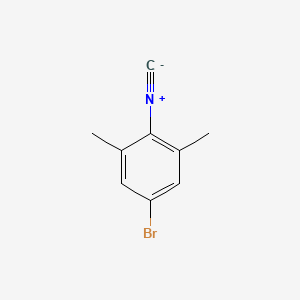
![Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B2736765.png)
